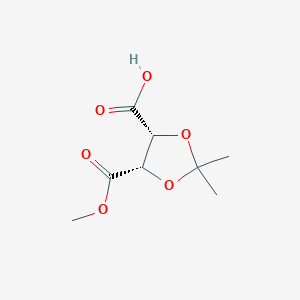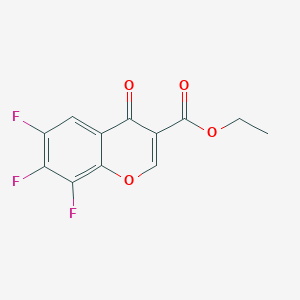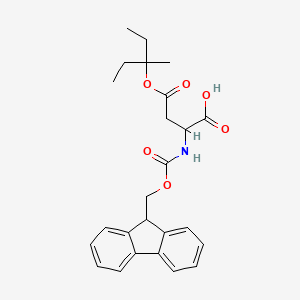
Fmoc-D-Asp(OMpe)-OH
描述
Fmoc-D-Asp(OMpe)-OH: is a derivative of aspartic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl ester group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the coupling reactions, allowing for the selective deprotection and subsequent reactions.
作用机制
Target of Action
Fmoc-D-Asp(OMpe)-OH, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound works by protecting the amino group of the aspartic acid during peptide synthesis . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It prevents unwanted side reactions that could disrupt the formation of the peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed to reveal the aspartic acid as part of the peptide chain .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It affects the pathway by ensuring the correct sequence of amino acids in the peptide chain. The use of this compound allows for the precise assembly of amino acids, which is crucial for the function of the resulting peptide or protein .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmf (dimethylformamide), which is commonly used as a solvent in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial in both research and industrial settings, where peptides are synthesized for a variety of purposes, including the development of new drugs .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy of the compound . It’s also worth noting that the compound should be stored below +30°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asp(OMpe)-OH typically involves the protection of the amino group of D-aspartic acid with the 9-fluorenylmethyloxycarbonyl group. This is followed by the esterification of the carboxyl group with a methyl ester. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and their derivatives by anchoring the starting material to a solid resin and performing sequential deprotection and coupling reactions .
化学反应分析
Types of Reactions: Fmoc-D-Asp(OMpe)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or DCM.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Deprotection: Free amino group.
Coupling: Peptide bonds with other amino acids.
Hydrolysis: Free carboxylic acid.
科学研究应用
Chemistry: Fmoc-D-Asp(OMpe)-OH is widely used in the synthesis of peptides and peptidomimetics. Its ability to protect the amino group during synthesis allows for the selective formation of peptide bonds .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based inhibitors and therapeutics .
Medicine: this compound is utilized in the design and synthesis of peptide drugs. Its stability and ease of deprotection make it a valuable tool in medicinal chemistry .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and other bioactive peptides. Its compatibility with SPPS techniques makes it suitable for industrial applications .
相似化合物的比较
Fmoc-D-Asp(OMe)-OH: Similar to Fmoc-D-Asp(OMpe)-OH but with a different ester group.
Fmoc-D-Asp(OtBu)-OH: Contains a tert-butyl ester group instead of a methyl ester.
Fmoc-D-Asp(OBzl)-OH: Contains a benzyl ester group.
Uniqueness: this compound is unique due to its specific ester group, which can influence the solubility and reactivity of the compound. The choice of ester group can affect the overall properties of the peptide being synthesized, making this compound a valuable tool for specific applications .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGKUYKLHYQKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


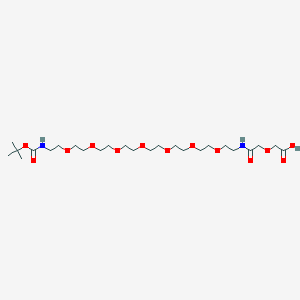
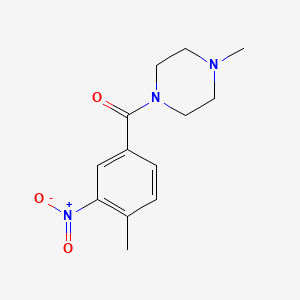
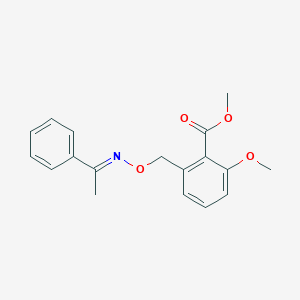
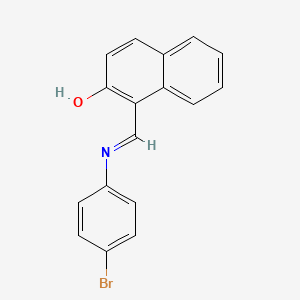
![tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
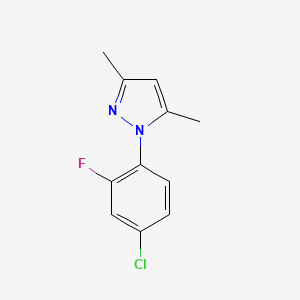
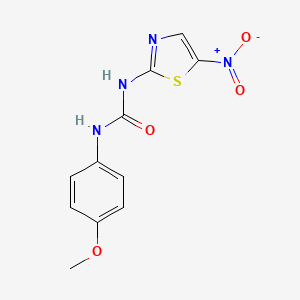
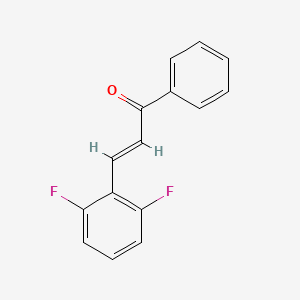
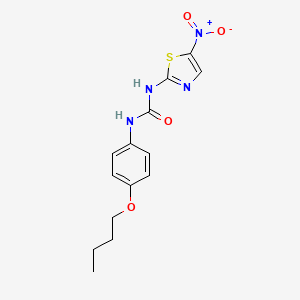
![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)
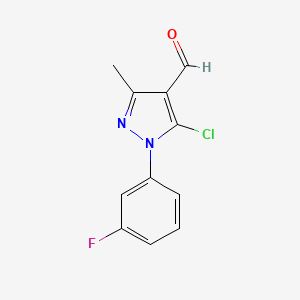
![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)
